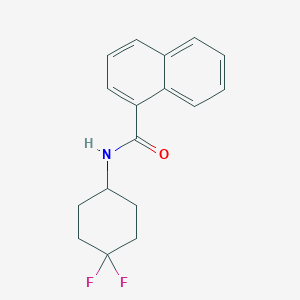

N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO/c18-17(19)10-8-13(9-11-17)20-16(21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJVSDWQJGWIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC3=CC=CC=C32)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with naphthalene-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including its effects on cell function and signaling pathways.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Thiazole-Based Analogs (Compounds 108–111)

details four thiazole-4-carboxamide derivatives sharing the 4,4-difluorocyclohexylamine moiety but differing in substituents on the thiazole ring:

- Compound 108 : 3-Methyl-1-(3,4,5-trimethoxybenzamido)butyl substituent.

- Compound 109 : 2-Phenyl-1-(3,4,5-trimethoxybenzamido)ethyl group.

- Compound 110 : 2-(4-Hydroxyphenyl)-1-(3,4,5-trimethoxybenzamido)ethyl substituent.

- Compound 111 : 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-yl group.

Key Differences :

- Substituents on the thiazole analogs (e.g., trimethoxybenzamido groups) introduce hydrogen-bonding and steric effects absent in the simpler naphthalene-carboxamide structure.

Imidazole Derivative (AMG-bis-006)

describes AMG-bis-006, which replaces the naphthalene with a 1-methylimidazole-2-carboxamide group. The imidazole ring introduces basicity and hydrogen-bonding capacity, which may favor interactions with polar residues in kappa opioid receptors (implied by the article’s focus on opioid receptor SAR) .

Substituent Position and Chain Length Effects

highlights the importance of substituent position and alkyl chain length in alkoxyphenylcarbamic acid derivatives. For example:

- 2-Alkoxy substitution reduces inhibitory activity on photosynthesis compared to 3- or 4-substituted analogs.

- Alkyl chain length (6–8 carbons) maximizes activity, suggesting optimal hydrophobicity for membrane penetration.

Relevance to Target Compound :

- In the naphthalene-1-carboxamide scaffold, substituents at the 2-position (vs. 1-position) could similarly alter electronic properties and steric hindrance, affecting target engagement.

Research Implications

- SAR Insights : The 4,4-difluorocyclohexyl group is a conserved motif across analogs, suggesting its critical role in stabilizing bioactive conformations.

- Target Specificity : The naphthalene core may favor interactions with aromatic-rich binding pockets (e.g., kinase ATP sites), while thiazole/imidazole analogs could target enzymes requiring heterocyclic recognition (e.g., proteases).

- Optimization Strategies : Introducing polar substituents (e.g., 4-hydroxyphenyl as in Compound 110) could balance lipophilicity and solubility for improved pharmacokinetics .

Biological Activity

N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of naphthalenecarboxamides. Its structure includes a naphthalene moiety substituted with a difluorocyclohexyl group, which is crucial for its biological activity. The compound's molecular formula is C_{16}H_{16}F_2N_1O_1, with a molecular weight of approximately 283.3 g/mol.

The biological activity of this compound primarily involves its role as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair mechanisms. Inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, particularly those deficient in homologous recombination repair (e.g., BRCA1/2 mutant cancers). This mechanism is particularly relevant in the context of cancer therapies aimed at exploiting DNA repair vulnerabilities.

Key Mechanisms:

- Inhibition of PARP-1 : The compound selectively inhibits PARP-1 without significantly affecting PARP-2, which may reduce off-target effects and associated toxicities .

- Induction of Apoptosis : By promoting DNA damage through PARP inhibition, the compound can induce apoptosis in cancer cells that are reliant on PARP for survival .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines. The following table summarizes key findings from studies evaluating its efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-436 | 0.15 | PARP-1 inhibition leading to apoptosis |

| Capan-1 | 0.12 | Accumulation of DNA damage |

| A549 | 0.20 | Induction of oxidative stress |

| HL60 | 0.25 | Disruption of cell cycle progression |

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on BRCA Mutant Cancers : A preclinical study demonstrated that this compound significantly inhibited tumor growth in xenograft models derived from BRCA-deficient breast cancer cells. The study reported a reduction in tumor volume by over 60% compared to controls when administered at optimal doses .

- Combination Therapy : Research indicated that combining this compound with Temozolomide enhanced antitumor efficacy in models resistant to single-agent therapies. This combination resulted in synergistic effects, leading to increased apoptosis and reduced tumor proliferation rates .

- Pharmacokinetics and ADME : The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a candidate for further clinical development .

Q & A

Q. What synthetic methodologies are commonly employed for N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide?

The synthesis typically involves two steps: (1) hydrolysis of a naphthalene-1-carboxylate ester precursor to generate the free carboxylic acid and (2) coupling with 4,4-difluorocyclohexylamine under amide-forming conditions. For example, Method A (EDC/HOBt or DCC coupling in DMF) is widely used, achieving yields of 35–78% depending on substituents and reaction optimization . Key parameters include:

- Temperature : 60–80°C for coupling reactions .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

- ¹H/¹³C NMR : To resolve aromatic protons (δ 7.5–9.5 ppm for naphthalene) and cyclohexyl fluorine coupling patterns (e.g., axial/equatorial fluorines at δ 1.5–2.5 ppm) .

- ESI-MS : For molecular ion confirmation (e.g., [M+H]⁺ with m/z matching calculated values) .

- HPLC : To assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4,4-difluorocyclohexyl moiety in P-glycoprotein (P-gp) inhibition?

SAR analysis reveals that the 4,4-difluorocyclohexyl group’s axial fluorine orientation is critical for ATPase inhibition. Modifications (e.g., trifluoromethyl or piperidine substitutions) reduce activity by 20–50%, as shown in Table 1 :

| Compound | Substituent | ATPase Inhibition (%) |

|---|---|---|

| 53 | 4,4-difluorocyclohexyl | 100 |

| 64 | 4-CF₃-cyclohexyl | 22 |

| 62 | Piperidine | 76 (stimulation) |

Methodology :

- Use ATPase activity assays (e.g., luminescence-based) to quantify inhibition.

- Perform molecular docking to validate fluorine’s spatial alignment in the P-gp binding pocket .

Q. How should researchers address contradictory data in biological activity assays (e.g., stimulation vs. inhibition)?

Contradictions often arise from assay conditions or substituent effects. For example, compound 63 inhibits ATPase by 27% at 0.5 μM but stimulates it by 21% at 2.5 μM due to concentration-dependent binding mode shifts . Resolution strategies :

- Orthogonal assays : Validate results using cytotoxicity (MTT) or membrane permeability (Caco-2) assays.

- QSAR modeling : Correlate electronic (Hammett constants) or steric (molar refractivity) parameters with activity trends .

Q. What experimental designs optimize synthetic yield for scaled-up production?

Yield optimization requires:

- DoE (Design of Experiments) : Vary temperature (40–100°C), solvent (DMF vs. THF), and coupling agent (EDC vs. DCC) in a factorial design.

- Continuous flow synthesis : Reduces side reactions (e.g., epimerization) observed in batch processes . Example : Replacing DMF with THF increases yields from 35% to 67% for sterically hindered analogues .

Data Contradiction Analysis

Q. Why do fluorinated cyclohexyl derivatives exhibit divergent biological activities despite structural similarity?

Fluorine’s electronegativity and conformational rigidity alter binding kinetics. For instance:

- 4,4-Difluorocyclohexyl : Optimal for P-gp inhibition due to hydrophobic and dipole interactions .

- 4-Trifluoromethyl : Reduced activity due to steric bulk disrupting binding . Validation : Compare free energy of binding (ΔG) via molecular dynamics simulations .

Methodological Recommendations

- Synthetic Protocols : Prioritize Method A (EDC/HOBt) for high yields and purity .

- Biological Assays : Use ATPase inhibition as a primary screen, followed by cytotoxicity profiling .

- Data Interpretation : Apply multivariate statistical models (e.g., PCA) to resolve assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.